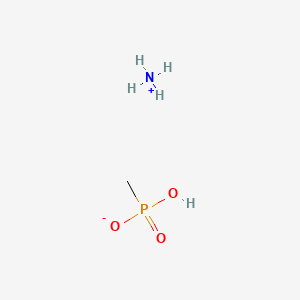
Carbidopa Hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carbidopa Hydrochloride is a chemical compound primarily used in combination with Levodopa for the treatment of Parkinson’s disease and other conditions associated with parkinsonian symptoms. It is a dopa decarboxylase inhibitor, which prevents the peripheral conversion of Levodopa to dopamine, allowing more Levodopa to reach the brain where it can exert its therapeutic effects .
準備方法
Synthetic Routes and Reaction Conditions: Carbidopa Hydrochloride can be synthesized through various methods. Another method involves controlled oxidation processes for the simultaneous quantification of Levodopa and Carbidopa .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods, followed by purification processes to ensure the compound meets pharmaceutical standards. Techniques such as chromatography and crystallization are often employed to achieve the desired purity levels .
化学反応の分析
Types of Reactions: Carbidopa Hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Controlled oxidation processes using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve the use of reducing agents such as sodium borohydride.
Substitution: Substitution reactions can involve reagents like halogens or other nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Carbidopa can lead to the formation of quinones, while reduction can yield various hydrazine derivatives .
科学的研究の応用
Carbidopa Hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a reagent in various chemical reactions and analytical methods.
Biology: Studied for its effects on cellular processes and enzyme inhibition.
Medicine: Primarily used in the treatment of Parkinson’s disease to enhance the efficacy of Levodopa
Industry: Employed in the pharmaceutical industry for the production of anti-parkinsonian drugs.
作用機序
Carbidopa Hydrochloride exerts its effects by inhibiting the enzyme aromatic-L-amino-acid decarboxylase (DOPA decarboxylase or DDC). This inhibition prevents the peripheral conversion of Levodopa to dopamine, allowing more Levodopa to cross the blood-brain barrier and be converted to dopamine in the brain . This mechanism is crucial for the management of Parkinson’s disease, as it helps to alleviate symptoms by increasing dopamine levels in the brain .
類似化合物との比較
Levodopa: Often used in combination with Carbidopa to treat Parkinson’s disease.
Benserazide: Another dopa decarboxylase inhibitor used in combination with Levodopa.
Comparison: Carbidopa Hydrochloride is unique in its ability to inhibit peripheral DDC without crossing the blood-brain barrier, making it highly effective in combination with Levodopa. Unlike Benserazide, Carbidopa has a more favorable pharmacokinetic profile and is more commonly used in clinical practice .
This compound’s unique properties and wide range of applications make it a valuable compound in both scientific research and clinical practice.
特性
CAS番号 |
65132-60-7 |
|---|---|
分子式 |
C10H15ClN2O4 |
分子量 |
262.69 g/mol |
IUPAC名 |
(2S)-3-(3,4-dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoic acid;hydrochloride |
InChI |
InChI=1S/C10H14N2O4.ClH/c1-10(12-11,9(15)16)5-6-2-3-7(13)8(14)4-6;/h2-4,12-14H,5,11H2,1H3,(H,15,16);1H/t10-;/m0./s1 |
InChIキー |
FRTJEAIOPNOZNI-PPHPATTJSA-N |
異性体SMILES |
C[C@](CC1=CC(=C(C=C1)O)O)(C(=O)O)NN.Cl |
正規SMILES |
CC(CC1=CC(=C(C=C1)O)O)(C(=O)O)NN.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


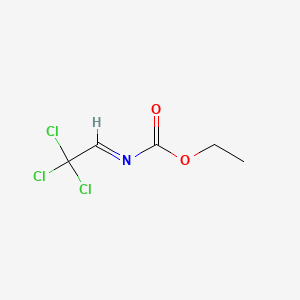
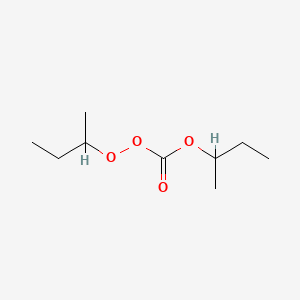
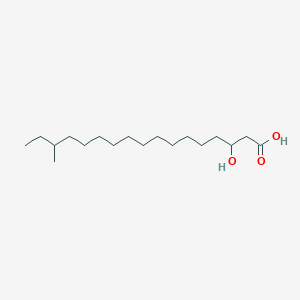

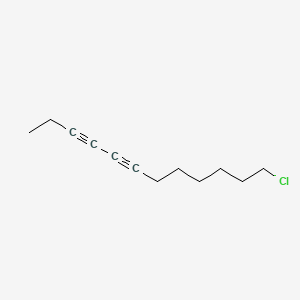
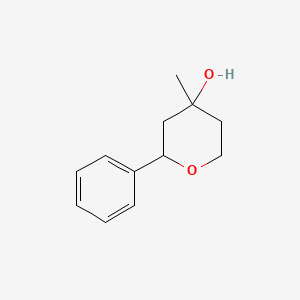
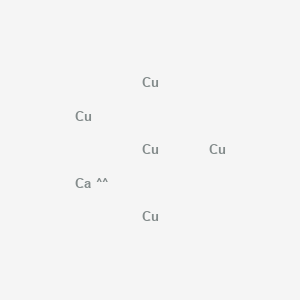
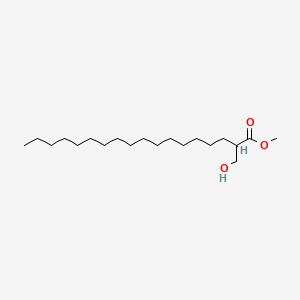
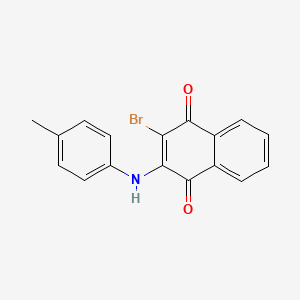
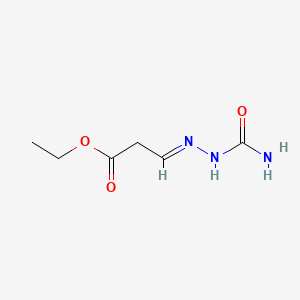
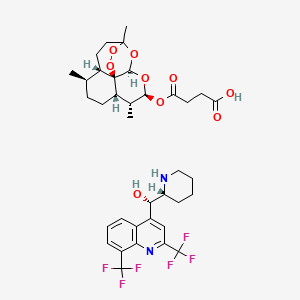
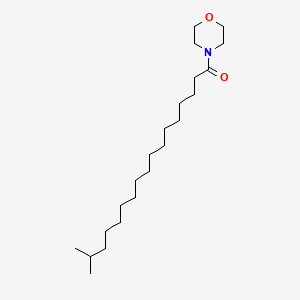
![2-(Iodomethyl)spiro[3.3]heptane](/img/structure/B12649709.png)
